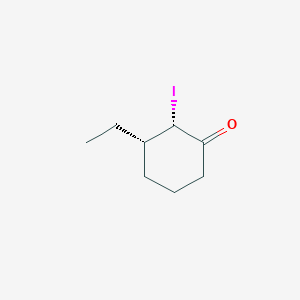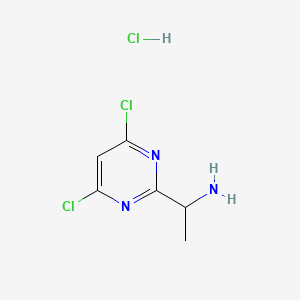
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine, which is commercially available or can be synthesized through known methods.
Amination Reaction: The 4,6-dichloropyrimidine undergoes an amination reaction with ethanamine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or block the growth of cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: This is the starting material for the synthesis of this compound and shares similar chemical properties.
2-Amino-4,6-dichloropyrimidine: This compound has similar structural features but different reactivity and biological activities.
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride: This compound is structurally similar but has different substitution patterns on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
1196153-67-9 |
|---|---|
Molekularformel |
C6H8Cl3N3 |
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
1-(4,6-dichloropyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c1-3(9)6-10-4(7)2-5(8)11-6;/h2-3H,9H2,1H3;1H |
InChI-Schlüssel |
QIWQPLDBWLEWIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)


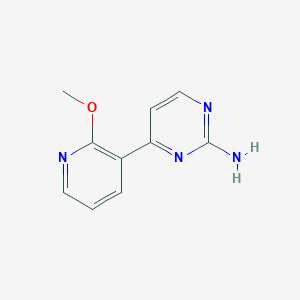
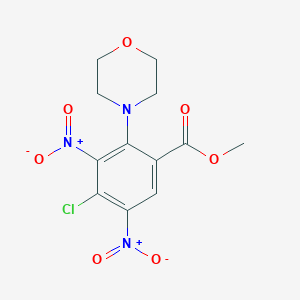


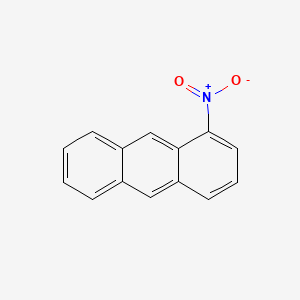
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
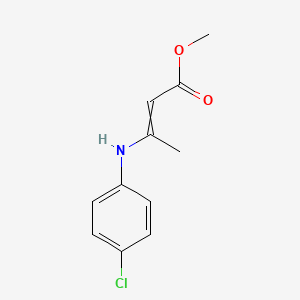
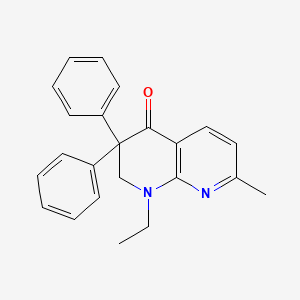
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
